Cas no 5933-40-4 ((R)-N-Methyl-1-phenylethanamine)

(R)-N-Methyl-1-phenylethanamine structure
5933-40-4 structure
Product Name:(R)-N-Methyl-1-phenylethanamine
CAS No:5933-40-4
MF:C9H13N
MW:135.206222295761
MDL:MFCD00044966
CID:366946
PubChem ID:24864558
Update Time:2025-04-19

(R)-N-Methyl-1-phenylethanamine Chemical and Physical Properties

Names and Identifiers

    • (R)-(+)-N,alpha-Dimethylbenzylamine
    • (R)-N-Methyl-1-phenylethanamine
    • (R)-(+)-N,α-Dimethylbenzylamine
    • Benzenemethanamine, N,a-dimethyl-, (aR)-
    • Methyl-(1-phenyl-ethyl)-amine
    • (1R)-N-methyl-1-phenylethanamine
    • (R)-N-Methyl-alpha-phenylethylamine
    • (R)-(+)-N,a-dimethylbenzylamine
    • (R)-(+)-N-Methyl-1-phenylethylamine
    • Methyl[(1R)-1-Phenylethyl]Amine
    • 7IZ3431SC3
    • (R)-(+)-N,
    • A-Dimethylbenzylamine
    • Benzenemethanamine, N,alpha-dimethyl-, (alphaR)-
    • AK140531
    • RCSSHZGQHHEH
    • MDL: MFCD00044966
    • Inchi: 1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1
    • InChI Key: RCSSHZGQHHEHPZ-MRVPVSSYSA-N
    • SMILES: N(C)[C@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 135.10500
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 84.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.924 g/mL at 20 °C(lit.)
  • Melting Point: 116°C (estimate)
  • Boiling Point: 74-76 °C/11 mmHg(lit.)
  • Flash Point: Fahrenheit: 141.8 ° f
    Celsius: 61 ° c
  • Refractive Index: n20/D 1.511(lit.)
  • PSA: 12.03000
  • LogP: 2.35790
  • Optical Activity: [α]20/D +70°, c = 2 in chloroform
  • Solubility: Not determined

(R)-N-Methyl-1-phenylethanamine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H312-H314-H332
  • Warning Statement: P280-P305 + P351 + P338-P310
  • Hazardous Material transportation number:UN 2619 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-34
  • Safety Instruction: S26-S49-S36-S37-S39
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:II
  • Risk Phrases:R20/21/22
  • Packing Group:II
  • Safety Term:S26-S36/37/39-S45
  • Packing Group:II
  • Hazard Level:8

(R)-N-Methyl-1-phenylethanamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(R)-N-Methyl-1-phenylethanamine Pricemore >>

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(R)-N-Methyl-1-phenylethanamine Production Method

(R)-N-Methyl-1-phenylethanamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5933-40-4)(R)-N-Methyl-1-phenylethanamine
Order Number:A935435
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:17
Price ($):208.0/356.0/719.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:5933-40-4)(R)-N-Methyl-1-phenylethanamine
A935435
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):208.0/356.0/719.0
Email